molecular formula C18H16N2O5 B254969 4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid

4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid

Katalognummer B254969
Molekulargewicht: 340.3 g/mol
InChI-Schlüssel: ZGJNABQJRMGBCW-SILNSSARSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid, also known as DHBP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHBP is a hydrazine derivative of benzoic acid and has been found to exhibit various biochemical and physiological effects.

Wirkmechanismus

The exact mechanism of action of 4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid is not fully understood. However, it has been proposed that 4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the Wnt/β-catenin pathway. 4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid has also been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in tumor progression and inflammation.
Biochemical and Physiological Effects:
4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid has been found to exhibit various biochemical and physiological effects such as anti-tumor activity, anti-inflammatory activity, anti-oxidant activity, and anti-diabetic activity. 4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid has also been shown to improve memory function and reduce amyloid-beta accumulation in Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid is also stable under various conditions and can be easily stored. However, 4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. 4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid can also exhibit toxicity at high concentrations, which can affect cell viability and experimental outcomes.

Zukünftige Richtungen

There are several future directions for 4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid research. One direction is to investigate the potential of 4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid as a therapeutic agent for other diseases such as cardiovascular disease and neurodegenerative diseases. Another direction is to optimize the synthesis method of 4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid and to identify its molecular targets. Overall, 4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid has great potential as a therapeutic agent and further research is warranted to fully explore its therapeutic applications.

Synthesemethoden

4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid can be synthesized by reacting 4-aminobenzoic acid with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then reacted with hydrazine hydrate to obtain 4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid. This method has been optimized for high yield and purity.

Wissenschaftliche Forschungsanwendungen

4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. 4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid has been found to exhibit anti-tumor activity by inhibiting angiogenesis and inducing apoptosis in cancer cells. In Alzheimer's disease, 4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid has been shown to reduce amyloid-beta accumulation and improve memory function. 4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid has also been found to exhibit anti-diabetic activity by improving insulin sensitivity and reducing blood glucose levels.

Eigenschaften

Produktname

4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid

Molekularformel

C18H16N2O5

Molekulargewicht

340.3 g/mol

IUPAC-Name

4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid

InChI

InChI=1S/C18H16N2O5/c1-12(21)16(18(24)25-11-13-5-3-2-4-6-13)20-19-15-9-7-14(8-10-15)17(22)23/h2-10,19H,11H2,1H3,(H,22,23)/b20-16-

InChI-Schlüssel

ZGJNABQJRMGBCW-SILNSSARSA-N

Isomerische SMILES

CC(=O)/C(=N/NC1=CC=C(C=C1)C(=O)O)/C(=O)OCC2=CC=CC=C2

SMILES

CC(=O)C(=NNC1=CC=C(C=C1)C(=O)O)C(=O)OCC2=CC=CC=C2

Kanonische SMILES

CC(=O)C(=NNC1=CC=C(C=C1)C(=O)O)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.